4,4'-Stilbenedicarboxylic acid

Catalog No.
S618244
CAS No.
100-31-2
M.F
C16H12O4
M. Wt
268.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Stilbenedicarboxylic acid

CAS Number

100-31-2

Product Name

4,4'-Stilbenedicarboxylic acid

IUPAC Name

4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1+

InChI Key

SBBQDUFLZGOASY-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O

Synonyms

4,4'-stilbenedicarboxylic acid

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)O)C(=O)O

Metal-Organic Frameworks (MOFs):

4,4'-SDA acts as a luminescent ligand, meaning it can bind to metal ions and emit light. This characteristic makes it valuable in constructing three-dimensional (3D) MOFs. These frameworks consist of metal ions connected by organic linker molecules, like 4,4'-SDA. The resulting structures have numerous potential applications, including:

  • Sensing: MOFs with 4,4'-SDA can selectively detect specific molecules due to their unique luminescence properties.
  • Drug delivery: MOFs can encapsulate and deliver drugs to targeted cells, making them promising tools for cancer treatment.
  • Luminescence: The luminescent properties of 4,4'-SDA-based MOFs can be used in various optoelectronic applications, such as light-emitting diodes (LEDs) and solar cells.
  • Gas adsorption: MOFs with 4,4'-SDA can efficiently capture and store gases, making them relevant for gas separation and environmental remediation.

Fluorescent Whitening Agents:

4,4'-SDA serves as a precursor in the synthesis of stilbene-based fluorescent whitening agents (FWAs). These FWAs absorb ultraviolet (UV) light and re-emit it as visible light, giving fabrics, detergents, and paper a brighter and whiter appearance.

Other Applications:

,4'-SDA is also being explored in other research areas, including:

  • Supercapacitors and batteries: The material's properties show potential for developing new energy storage devices.
  • Organic synthesis: 4,4'-SDA can be used as a building block for the synthesis of various organic compounds.

4,4'-Stilbenedicarboxylic acid is an organic compound with the molecular formula C₁₆H₁₂O₄. This compound is a derivative of stilbene, characterized by two carboxylic acid groups attached to its benzene rings. It is known for its luminescent properties and is utilized as a ligand in various chemical applications, particularly in the formation of metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions .

  • Acute Toxicity: 4,4'-SDCA is classified as harmful if swallowed and can cause skin and eye irritation [4].
  • Flammability: Limited data available, but the presence of aromatic rings suggests potential flammability.
  • Reactivity: No specific information on reactivity, but carboxylic acid groups can react with strong bases or reducing agents.
Safety Precautions

Standard laboratory safety practices should be followed when handling 4,4'-SDCA, including wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

Data Source:

  • PubChem.
  • Li, H., et al. (2023). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm, 25(2), 332-342.
  • Ullmann reaction.
  • Sigma-Aldrich.

  • Oxidation: This compound can be oxidized to yield corresponding quinones. Common reagents for this reaction include potassium permanganate and chromium trioxide in acidic conditions.
  • Reduction: The carboxylic acid groups can be reduced to alcohols using reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The aromatic rings undergo electrophilic substitution reactions, which can introduce halogens or nitro groups under controlled conditions .

Common Reagents and Conditions

Reaction TypeReagentsMajor Products
OxidationPotassium permanganate, Chromium trioxideQuinones
ReductionLithium aluminum hydride, Sodium borohydrideAlcohols
SubstitutionHalogens, Nitrating agentsHalogenated or nitrated derivatives

Research indicates that 4,4'-Stilbenedicarboxylic acid exhibits various biological activities:

  • Anticancer Properties: Studies have explored its potential as an anti-cancer agent, particularly in targeting specific cancer cell lines.
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation, making it a candidate for therapeutic applications.
  • Fluorescent Probes: Its luminescent properties allow it to be utilized as a fluorescent probe in biochemical assays .

The synthesis of 4,4'-Stilbenedicarboxylic acid can be achieved through several methods:

  • Dibromostilbene Reaction: A common method involves reacting dibromostilbene with sodium carbonate in an alcoholic solution. This reaction is catalyzed by copper powder and maintained at boiling temperatures.
  • Coupling Reactions: Another method includes coupling paratolunitrile under alkaline conditions to form the desired dicarboxylic acid .

Industrial Production

In industrial settings, continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity.

4,4'-Stilbenedicarboxylic acid has diverse applications across various fields:

  • Chemistry: Used as a ligand in the synthesis of metal-organic frameworks.
  • Biology: Investigated for drug delivery systems and as a fluorescent probe.
  • Medicine: Explored for therapeutic properties including anti-cancer and anti-inflammatory effects.
  • Industry: Utilized in producing luminescent materials and as an intermediate in organic synthesis .

The interaction studies of 4,4'-Stilbenedicarboxylic acid reveal its ability to form stable complexes with various metal ions. This property allows it to influence cellular processes by interacting with enzymes and proteins through hydrogen bonding and coordination mechanisms. These interactions can lead to significant changes in enzyme activity and cellular metabolism .

Several compounds share structural similarities with 4,4'-Stilbenedicarboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2,2'-Stilbenedicarboxylic acidTwo carboxylic groups on different benzene ringsDifferent spatial arrangement affecting reactivity
1,2-Benzenedicarboxylic acidCarboxylic groups on adjacent carbon atomsDifferent electronic properties
4-Hydroxy-4'-stilbenedicarboxylic acidHydroxy group addition alters solubilityEnhanced solubility compared to 4,4'-Stilbenedicarboxylic acid

The unique positioning of the carboxylic groups in 4,4'-Stilbenedicarboxylic acid contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Conventional Organic Synthesis Routes

Wittig-Horner Olefination Approaches

The Wittig-Horner reaction represents a fundamental approach for synthesizing 4,4'-stilbenedicarboxylic acid through phosphonate-mediated olefination processes [2] [8]. This methodology utilizes phosphonate ester compounds as key intermediates, which are generated through systematic three-step synthetic protocols [8]. The process begins with the preparation of para-chloromethylbenzoic acid through chlorination of para-toluic acid using sulfuryl chloride in the presence of free radical initiators and chlorobenzene solvents [8].

The second step involves the formation of phosphonate compounds by heating para-chloromethylbenzoic acid with trialkyl phosphites at temperatures ranging from 140 to 180 degrees Celsius [8]. This reaction employs excess trialkyl phosphite as both reactant and solvent medium, with mole ratios typically maintained between 3:1 to 5:1 relative to the chloromethylbenzoic acid starting material [8]. The phosphonate formation proceeds through nucleophilic substitution mechanisms, simultaneously achieving esterification of the carboxyl group through alkyl groups derived from the phosphite ester [8].

The final Wittig-Horner olefination step involves contacting the phosphonate ester compound with alkyl para-formylbenzoate in the presence of alkali metal alkoxides and inert polar aprotic solvents [8]. Sodium, potassium, lithium, and cesium alkoxides containing one to four carbon atoms serve as effective bases for this transformation [8]. The reaction typically proceeds at temperatures between 25 to 35 degrees Celsius, utilizing solvents such as dimethylformamide, dimethylacetamide, dimethylsulfoxide, glycol diethers, glycol diesters, glycol ether esters, and haloaromatic compounds [8].

Research demonstrates that Wittig-Horner methodologies can achieve yields ranging from 62% to 95% depending on reaction conditions and substrate selection [5] [9]. Optimization studies indicate that the stereochemical outcome depends significantly on the ylide structure and reaction conditions, with stabilized ylides generally favoring formation of the trans-isomer [38] [39]. The reaction mechanism proceeds through formation of betaine intermediates followed by oxaphosphetane cyclization and subsequent elimination to generate the desired stilbene framework [38] [41].

Perkin Condensation Strategies

Perkin condensation represents an alternative classical approach for 4,4'-stilbenedicarboxylic acid synthesis through aldol-type condensation mechanisms [6] [47]. This methodology involves the reaction of aromatic aldehydes with anhydrides of aliphatic carboxylic acids in the presence of weak bases to generate alpha,beta-unsaturated carboxylic acid derivatives [6]. The process requires high temperatures and extended reaction times, with typical conditions involving temperatures above 200 degrees Celsius and reaction periods extending from several hours to multiple days [6].

The mechanism proceeds through enolate intermediate formation from the anhydride component, followed by condensation with benzaldehyde derivatives and subsequent intramolecular acyl substitution [6]. Base selection proves critical for reaction success, with sodium acetate, potassium acetate, cesium acetate, and triethylamine serving as effective catalysts [6]. Anhydrous conditions are particularly important when using sodium acetate as the base catalyst [6].

Optimization studies utilizing design of experiments methodology have demonstrated significant improvements in Perkin condensation yields through systematic parameter variation [47]. Key factors influencing reaction outcomes include sodium acetate concentration, acetic acid volume, aldehyde concentration, and microwave irradiation time [47]. Statistical analysis reveals that predicted yields can be calculated using the expression: Yield equals 21.1 plus 155 times factor A plus 8.85 times factor B minus 12.9 times factor C minus 0.03 times factor D, with various interaction terms contributing to the overall optimization [47].

Microwave-assisted Perkin condensation offers substantial advantages over conventional heating methods, reducing reaction times while maintaining or improving yields [6] [47]. Studies demonstrate that microwave irradiation enables completion of reactions in minutes rather than hours, with yields ranging from 56% to 91% for hydroxylated stilbene derivatives [44]. However, optimization requires careful selection of base systems, as sodium acetate effectiveness can be reduced under microwave conditions [6].

Catalytic Process Developments

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed coupling reactions provide highly efficient pathways for 4,4'-stilbenedicarboxylic acid synthesis through carbon-carbon bond formation mechanisms [10] [14]. Palladium-catalyzed cross-coupling methodologies, including Heck reactions, Suzuki-Miyaura couplings, Stille reactions, and Negishi cross-couplings, enable systematic construction of the stilbene framework under mild reaction conditions [14] [15].

Heck coupling reactions utilize palladium catalysts to couple aryl halides with vinyl compounds, generating stilbene products through oxidative addition, transmetallation, and reductive elimination mechanisms [14] [16]. Optimized Heck conditions achieve yields ranging from 73% to 90% over three synthetic steps, with successful scale-up demonstrations reaching 150-gram batch sizes [16]. The methodology exhibits excellent functional group tolerance and enables synthesis of diverse substituted stilbene derivatives [16].

Suzuki-Miyaura coupling involves reaction between organoboron compounds and organic halides or triflates using palladium catalysts to form carbon-carbon sigma bonds [14] [15]. The catalytic cycle encompasses oxidative addition converting palladium(0) to palladium(II), anion exchange with base components, transmetallation between alkylborate complexes and palladium(II) species, and reductive elimination regenerating the palladium(0) catalyst [14]. Research demonstrates successful synthesis of stilbene derivatives using trans-2-phenylvinylboronic acid with aryl halides in 1,4-dioxane solvent and cesium carbonate base, achieving yields up to 98% [14].

Stille coupling reactions employ palladium-catalyzed coupling of aryl or vinyl halides with organostannanes through similar mechanistic pathways [14]. Optimization studies incorporating co-catalytic copper iodide and triphenylarsine ligands achieve stilbene yields of 82% [14]. However, environmental and toxicity concerns associated with organotin reagents limit the practical application of Stille methodologies compared to alternative coupling strategies [15].

The development of rhodium-catalyzed aerobic alkenylation represents a significant advancement in stilbene synthesis through carbon-hydrogen activation pathways [37]. This methodology enables one-pot synthesis from abundant aryl and vinyl arene substrates without requiring pre-functionalization steps [37]. The rhodium catalyst selectively activates carbon-hydrogen bonds while utilizing air-recycled copper oxidants, substantially improving atom economy and reducing chemical waste compared to traditional multi-step approaches [37].

Solvothermal Synthesis Techniques

Solvothermal synthesis techniques offer unique advantages for 4,4'-stilbenedicarboxylic acid preparation through high-temperature, high-pressure reaction conditions that enable formation of coordination polymers and metal-organic frameworks [11] [19]. These methodologies utilize the compound as a bridging ligand in hydrothermal reactions conducted in the presence of transition metal ions and auxiliary solvents [11] [13].

Research demonstrates successful preparation of coordination polymers using trans-stilbene-4,4'-dicarboxylic acid as bridging ligand with copper, cadmium, cobalt, and nickel metal centers [11] [13]. Hydrothermal reactions conducted in the presence of pyridine at temperatures around 100 degrees Celsius generate one-dimensional, two-dimensional, and three-dimensional coordination architectures depending on metal ion selection and reaction conditions [11]. The resulting structures exhibit diverse supramolecular arrangements, including quasi-linear coordination chains, binuclear motifs with double carboxylate bridges, and complex interpenetrated networks [11].

Systematic investigations of metal-organic framework synthesis reveal that 4,4'-stilbenedicarboxylic acid serves effectively as a linker molecule for zirconium-based MIL-140 structures [19]. Solvothermal syntheses conducted in highly concentrated reaction mixtures enable targeted formation of phase-pure products [19]. Temperature optimization studies demonstrate successful synthesis at reduced temperatures compared to traditional methods, making the process more accessible even when utilizing structurally delicate linker molecules [19].

The solvothermal approach enables precise control over reaction parameters including temperature, pressure, solvent composition, and metal-to-ligand ratios [19] [21]. Synthesis field diagrams provide systematic guidance for identifying optimal conditions to achieve phase-pure products [19]. The methodology proves particularly valuable for incorporating 4,4'-stilbenedicarboxylic acid into complex three-dimensional frameworks that exhibit unique porosity and guest molecule inclusion properties [11] [13].

Industrial-Scale Production Challenges

Purification and Isolation Protocols

Industrial-scale purification of 4,4'-stilbenedicarboxylic acid presents significant challenges due to the compound's limited solubility characteristics and the complexity of reaction mixtures [1] . The compound demonstrates solubility in polar aprotic solvents such as dimethylformamide and dimethylsulfoxide, but remains practically insoluble in water and most common organic solvents [23] [24]. This solubility profile necessitates specialized purification strategies that can effectively separate the desired product from reaction byproducts and starting materials.

Crystallization represents the primary purification method for 4,4'-stilbenedicarboxylic acid, with the compound typically isolated through cooling and filtration procedures [2] [8]. Industrial processes utilize controlled cooling protocols to maximize product recovery while minimizing impurity incorporation [8]. The crystalline product requires extensive washing procedures using cold organic solvents to remove residual reactants and catalysts [8]. Research demonstrates that washing with cold toluene followed by vacuum drying at 60 degrees Celsius achieves product purities exceeding 95% as determined by gas chromatographic analysis [8].

High-speed counter-current chromatography provides an alternative purification approach for stilbene derivatives, enabling separation based on partition coefficient differences between immiscible solvent systems [29] [33]. Studies demonstrate successful separation using stepwise elution with solvent systems composed of n-hexane-ethyl acetate-methanol-water in varying ratios [29]. The methodology achieves purities exceeding 95% as determined by high-performance liquid chromatography analysis, with separation times optimized through careful solvent system selection [33].

Chromatographic purification methods require significant optimization to achieve industrial viability [29] [33]. Solvent system selection must balance separation efficiency with retention of stationary phase, typically achieving 58% to 61% stationary phase retention while maintaining adequate separation factors [33]. The addition of polar modifiers such as n-butyl alcohol can substantially reduce separation times while maintaining purification effectiveness [33].

Purification MethodPurity AchievedRecovery YieldProcessing Time
Crystallization>95%76-88%2-4 hours
Counter-current Chromatography>95%80-95%6-15 hours
Semi-preparative HPLC>98%70-85%8-12 hours

Yield Optimization Through Process Engineering

Process engineering optimization for 4,4'-stilbenedicarboxylic acid production focuses on maximizing reaction yields while minimizing energy consumption and waste generation [34]. Industrial synthesis adapts condensation-hydrolysis methodologies using continuous flow reactors to enhance heat and mass transfer characteristics . These systems enable precise temperature control and residence time optimization, leading to improved product selectivity and reduced formation of undesired byproducts.

Design of experiments methodologies provide systematic approaches for optimizing reaction conditions across multiple variables simultaneously [34] [43]. Statistical analysis enables identification of critical factors affecting yield outcomes, including catalyst concentration, temperature profiles, residence times, and solvent selection [34]. Multitask Bayesian optimization techniques demonstrate particular effectiveness for reaction optimization, reducing the number of experimental trials required to achieve optimal conditions by 50% compared to traditional approaches [43].

The implementation of continuous flow technology offers substantial advantages for industrial-scale production [37]. Flow reactors enable precise control over reaction parameters while facilitating heat removal and reducing safety concerns associated with exothermic reactions . Research demonstrates successful scale-up from milligram quantities to multi-gram production with maintained yield efficiency [16] [37]. One-pot synthesis approaches utilizing rhodium-catalyzed aerobic alkenylation achieve overall yields of 73% over three steps with mean step yields of 90% [16].

Environmental considerations drive the development of greener synthesis methodologies that minimize waste generation and energy consumption [37]. Process improvements focus on eliminating pre-functionalization steps, reducing the number of synthetic operations, and implementing air-recycled oxidant systems [37]. These modifications substantially improve atom economy while reducing chemical waste and energy consumption compared to existing synthetic methods [37].

Industrial production protocols must address the challenge of separating 4,4'-stilbenedicarboxylic acid from structurally similar compounds and reaction byproducts [1] [8]. Traditional methods involving high-temperature reactions with sulfur produce complex mixtures containing starting materials and multiple products that prove extremely difficult to separate [1] [8]. Modern synthetic approaches utilizing phosphonate-mediated reactions or transition metal catalysis provide cleaner reaction profiles with improved product selectivity [8] [14].

Synthesis MethodOverall YieldEnvironmental ImpactScale-up Feasibility
Traditional Sulfur Method34-40%High (H₂S generation)Limited
Wittig-Horner Process76-88%ModerateGood
Transition Metal Catalysis73-90%LowExcellent
Flow Chemistry80-95%Very LowExcellent

Carboxylate Binding Modes

4,4'-Stilbenedicarboxylic acid demonstrates remarkable versatility in its coordination behavior through its carboxylate functional groups, exhibiting multiple binding modes that directly influence the resulting framework architectures [1] [2] [3]. The compound's carboxylate groups can adopt six distinct coordination modes, ranging from simple monodentate terminal coordination to complex pentadentate bridging arrangements.

Monodentate Terminal Coordination represents the simplest binding mode, where each carboxylate group coordinates to a single metal center through one oxygen atom (η¹ mode). This coordination pattern is observed in copper-based systems such as [Cu(STDC)(H₂O)(py)₂]·2py, where the stilbenedicarboxylate ligands link metal ions into quasi-linear coordination chains [1] [2]. The resulting structures typically exhibit one-dimensional chain architectures with limited dimensionality.

Bidentate Chelating Mode involves both oxygen atoms of a carboxylate group coordinating to the same metal center (η² coordination). This binding pattern is frequently encountered in lanthanide complexes where the large ionic radii and high coordination numbers of rare earth metals accommodate such chelation [4] [5]. The bidentate chelating mode contributes to the formation of stable one-dimensional to two-dimensional network structures.

Bidentate Bridging Coordination (μ₂-η¹:η¹) represents a crucial structural motif where each oxygen atom of the carboxylate group coordinates to different metal centers, effectively bridging two metal ions. This coordination mode is exemplified in isomorphous compounds [Cd(STDC)(py)₂]·0.5py and [Co(STDC)(py)₂]·0.5py, where binuclear motifs with double carboxylate bridges link into two-dimensional (4,4) coordination layers [1] [2] [3]. These structures exhibit 2-fold inclined interpenetration, creating channel-like pore architectures.

Tridentate Bridging Arrangements (μ₃-η¹:η²) involve more complex coordination patterns where the carboxylate group simultaneously chelates one metal center while bridging to additional metal ions. This coordination mode is characteristic of trinuclear metal clusters and contributes to the formation of extended two-dimensional and three-dimensional network topologies [6] [7].

Tetradentate and Pentadentate Bridging Modes represent the most complex coordination arrangements observed in stilbenedicarboxylate systems. In tetradentate bridging (μ₄-η¹:η³), each carboxylate group coordinates to four metal centers, as demonstrated in the sodium coordination polymer {[Na₂SDC(H₂O)]}ₙ [8]. The pentadentate bridging mode (μ₄-η²:η³) involves even more complex connectivity patterns, where carboxylate groups simultaneously chelate and bridge multiple metal centers, leading to highly connected three-dimensional framework architectures [8].

The coordination behavior is significantly influenced by several factors including metal ion size, charge density, preferred coordination geometry, and the presence of auxiliary ligands. Transition metals with defined coordination preferences tend to favor specific binding modes, while lanthanide metals with their flexible coordination spheres can accommodate multiple coordination patterns simultaneously [4] [5] [6].

Lanthanide Complexation Studies

Lanthanide metals exhibit exceptional coordination chemistry with 4,4'-stilbenedicarboxylic acid, forming structurally diverse frameworks that span the entire rare earth series [4] [5] [6]. The unique electronic properties of lanthanide ions, including their large ionic radii, high coordination numbers, and distinctive luminescence characteristics, make them particularly attractive for constructing functional metal-organic frameworks.

Coordination Environment and Geometry: Lanthanide ions in stilbenedicarboxylate frameworks typically adopt coordination numbers ranging from eight to nine, accommodating multiple stilbenedicarboxylate ligands along with auxiliary ligands such as water molecules, formate ions, or nitrogen-donor ligands [4] [6]. The coordination geometry around lanthanide centers is predominantly described as distorted square antiprismatic or tricapped trigonal prismatic, reflecting the flexible nature of lanthanide coordination spheres.

Framework Dimensionality Trends: A clear trend emerges across the lanthanide series regarding framework dimensionality and structural characteristics. Early lanthanides (La³⁺ through Gd³⁺) predominantly form two-dimensional sheet structures with sql topology, characterized by non-interpenetrating layered arrangements [4] [5]. These frameworks feature large diamond-shaped accessible channels with cross-sectional dimensions approaching 30 Å × 12 Å, providing substantial void spaces for guest molecule inclusion.

Conversely, later lanthanides (Tb³⁺ through Yb³⁺) favor the formation of three-dimensional microporous frameworks with an unprecedented lmj1 topology [4] [5]. These three-dimensional structures incorporate one-dimensional pore channels with internal voids reaching up to 5.2 Å in diameter. The transition from two-dimensional to three-dimensional architectures correlates with the lanthanide contraction effect, where decreasing ionic radii influence coordination preferences and framework assembly patterns.

Lanthanide Contraction Effects: The systematic decrease in lanthanide ionic radii across the series (lanthanide contraction) significantly impacts the coordination behavior and resulting framework topologies [4] [5]. Larger early lanthanides accommodate more expansive two-dimensional sheet structures, while smaller late lanthanides favor compact three-dimensional arrangements. This size-dependent structural preference enables the systematic tuning of framework properties through judicious lanthanide selection.

Luminescence Properties: Lanthanide-stilbenedicarboxylate frameworks exhibit diverse luminescence characteristics that depend on both the lanthanide ion and the framework structure [4] [6] [9]. Europium-based frameworks demonstrate intense red emission characteristic of ⁵D₀ → ⁷Fⱼ transitions, with quantum yields enhanced by the antenna effect of the stilbenedicarboxylate ligand. Terbium frameworks show strong green emission from ⁵D₄ → ⁷Fⱼ transitions, while near-infrared emitting frameworks are achieved with erbium, thulium, and ytterbium ions.

The luminescence properties are significantly influenced by the coordination environment and framework rigidity. Two-dimensional sheet structures often exhibit different emission characteristics compared to three-dimensional frameworks due to variations in ligand-metal energy transfer efficiency and non-radiative decay pathways [4] [6].

Stability and Guest Inclusion: Lanthanide-stilbenedicarboxylate frameworks demonstrate exceptional thermal and chemical stability, with decomposition temperatures often exceeding 400°C [6] [9]. The stability is attributed to the strong ionic bonding between hard lanthanide ions and carboxylate oxygen atoms, combined with the extended π-conjugated system of the stilbenedicarboxylate ligand.

Guest molecule inclusion and exchange properties vary significantly between framework types. Two-dimensional sheet structures with large channels readily accommodate various guest molecules, while three-dimensional microporous frameworks with smaller pores exhibit selective guest inclusion based on molecular size and shape compatibility [4] [5].

Framework Architectures

2D Sheet Structure Formation

Two-dimensional sheet structures represent a dominant structural motif in 4,4'-stilbenedicarboxylic acid based metal-organic frameworks, characterized by layered arrangements that combine structural diversity with functional properties [1] [2] [4] [7]. These frameworks exhibit varying topologies, interpenetration patterns, and pore characteristics that directly correlate with their coordination chemistry and metal node connectivity.

Fundamental Building Principles: The formation of two-dimensional sheet structures in stilbenedicarboxylate frameworks relies on the inherent geometry of the ligand and the coordination preferences of the metal centers [1] [2]. The trans-stilbene backbone provides a linear ditopic linker with a length of approximately 16.8 Å between carboxylate carbon atoms, making it ideal for bridging metal nodes at substantial distances. The planar conjugated structure allows for efficient π-π stacking interactions between adjacent sheets, contributing to overall framework stability.

Square Grid (4,4) Networks: The most commonly observed two-dimensional topology in stilbenedicarboxylate frameworks is the square grid or (4,4) network, exemplified by compounds [Cd(STDC)(py)₂]·0.5py and [Co(STDC)(py)₂]·0.5py [1] [2] [3]. In these structures, binuclear metal clusters serve as four-connected nodes, connected by stilbenedicarboxylate ligands to form square grid arrangements. The resulting layers exhibit 2-fold inclined interpenetration, where one sheet penetrates through the square windows of another sheet at an angle, creating a more densely packed structure while maintaining channel-like porosity.

The binuclear metal clusters in these frameworks feature double carboxylate bridges with μ₂-η¹:η¹ coordination modes. The metal-metal distances within the binuclear units typically range from 3.2 to 3.8 Å, depending on the specific metal ion and auxiliary ligands present. The square grid topology provides rectangular channels with dimensions that can be systematically tuned through metal selection and auxiliary ligand incorporation.

Hexagonal (hcb) Networks: Alternative two-dimensional topologies include hexagonal networks (hcb topology) formed when trinuclear metal clusters serve as six-connected nodes [7]. In these arrangements, exemplified by [Cd₃(SDA)₃(DMF)₂], the stilbenedicarboxylate ligands connect trinuclear secondary building units to create hexagonal arrangements. The central metal ion in the trinuclear cluster adopts octahedral geometry, while the two surrounding metal ions exhibit tetrahedral coordination environments.

The hexagonal topology generates larger pore apertures compared to square grid networks, with hexagonal channels that can accommodate bulkier guest molecules. The 3⁶ topology represents a relatively uncommon structural motif in coordination polymer chemistry, making these frameworks particularly interesting from both fundamental and applied perspectives.

Honeycomb Structures: Certain metal combinations and synthetic conditions favor the formation of honeycomb-type two-dimensional structures, where three-connected nodes create hexagonal arrangements . These structures typically form when mononuclear metal centers are connected by stilbenedicarboxylate ligands in specific geometric arrangements. The honeycomb topology provides the largest pore apertures among two-dimensional stilbenedicarboxylate frameworks but often requires careful control of synthetic conditions to avoid framework interpenetration or collapse.

Interpenetration Phenomena: A distinctive feature of two-dimensional stilbenedicarboxylate frameworks is their tendency toward interpenetration, where multiple independent networks interweave to create more densely packed structures [1] [2]. Two-fold interpenetration is most commonly observed, particularly in square grid networks, where the large square windows provide sufficient space for sheet penetration.

The degree and angle of interpenetration significantly influence the porosity and guest accessibility of the resulting frameworks. Inclined interpenetration, where sheets penetrate at angles rather than perpendicular orientations, often preserves channel-like porosity while increasing framework density and stability. Non-interpenetrating frameworks, while less common, typically exhibit the highest porosity and largest accessible void volumes.

Layer Stacking and Interlayer Interactions: The stacking of two-dimensional sheets in stilbenedicarboxylate frameworks is governed by weak intermolecular interactions including π-π stacking between stilbene units, hydrogen bonding involving guest molecules or auxiliary ligands, and van der Waals forces [1] [11]. The stilbene backbone provides an extended π-system that facilitates favorable π-π interactions with typical interlayer distances ranging from 3.3 to 3.8 Å.

Interlayer interactions play crucial roles in determining framework stability, guest inclusion properties, and potential for framework flexibility or breathing behavior. Strong interlayer interactions lead to rigid frameworks with limited guest exchange capabilities, while weaker interactions may permit framework flexibility and dynamic guest behavior.

3D Network Topologies

Three-dimensional network topologies in 4,4'-stilbenedicarboxylic acid based frameworks represent the most structurally complex and functionally diverse architectural arrangements, encompassing multiple connectivity patterns, interpenetration modes, and topological classifications [1] [4] [12] [13]. These frameworks achieve three-dimensional connectivity through combinations of high-connectivity metal nodes, bridging ligand arrangements, and sophisticated secondary building unit designs.

Diamond (dia) Topology Networks: The diamond topology represents one of the most fundamental three-dimensional network types observed in stilbenedicarboxylate frameworks, characterized by tetrahedral four-connected nodes arranged in a diamond-like pattern [1] [3]. In the compound [Ni₂(STDC)₂(py)₄(H₂O)]·py·0.5H₂O, binuclear nickel motifs serve as tetrahedral building units through triple bridges involving two carboxylates and one water molecule.

The diamond topology creates cage-like void spaces with tetrahedral symmetry, providing three-dimensional channel systems that intersect at regular intervals. The framework exhibits an unusual 5-fold interpenetration, where five independent diamond networks interweave to create an exceptionally complex structure. This high degree of interpenetration significantly reduces the accessible porosity but enhances framework stability and mechanical properties.

The 5-fold interpenetration in diamond networks represents an abnormal occurrence in coordination polymer chemistry, where 2-fold or 3-fold interpenetration is more commonly observed. The formation of such highly interpenetrated structures likely results from the specific size compatibility between the stilbenedicarboxylate linker length and the binuclear nickel building units, creating optimal geometric conditions for multiple network interlocking.

Novel lmj1 Topology: A groundbreaking discovery in stilbenedicarboxylate framework chemistry is the identification of a previously unrecognized three-dimensional topology, designated as lmj1, observed in late lanthanide frameworks [4] [5]. This topology emerges in microporous three-dimensional frameworks formed with lanthanides from terbium through ytterbium, representing a unique structural arrangement that has been officially registered in topological databases.

The lmj1 topology features six-connected lanthanide nodes arranged in specific geometric patterns that create one-dimensional pore channels throughout the three-dimensional structure. These channels incorporate internal voids with diameters reaching up to 5.2 Å, providing selective molecular sieving capabilities based on kinetic diameter considerations. The topology represents a new addition to the limited family of six-connected three-dimensional networks known in coordination polymer chemistry.

The formation of lmj1 topology correlates with the lanthanide contraction effect, where decreasing ionic radii across the lanthanide series favor specific coordination geometries and connectivity patterns. This size-dependent topology formation provides a systematic approach to predicting and controlling three-dimensional framework architectures through lanthanide selection.

MIL-type Topologies: Stilbenedicarboxylate ligands have been successfully incorporated into frameworks isoreticular to the well-known MIL (Matériaux de l'Institut Lavoisier) series, including MIL-126 and MIL-101 analogs [12] [13]. These frameworks feature trimeric metal clusters as six-connected secondary building units, connected by stilbenedicarboxylate linkers to create highly connected three-dimensional networks.

MIL-126 analogs with stilbenedicarboxylate linkers exhibit acs topology with interpenetrated networks, where the longer linker length compared to biphenyl-4,4'-dicarboxylate creates expanded framework dimensions. The scandium-based MIL-126 analog demonstrates the successful application of stilbenedicarboxylate in creating isoreticular series with systematic pore size modulation.

The incorporation of 4,4'-stilbenedicarboxylic acid into MIL-101 type frameworks (mtn topology) creates structures with exceptional porosity and multiple cage sizes. These frameworks feature both tetrahedral and larger polyhedral cages, providing hierarchical porosity that enhances mass transport and guest accessibility for catalytic and separation applications.

High-Connectivity Networks: Advanced three-dimensional stilbenedicarboxylate frameworks achieve exceptionally high node connectivity through sophisticated secondary building unit designs [14] [15]. Frameworks with 10-connected, 12-connected, and even 18-connected nodes have been reported, creating highly dense and stable three-dimensional networks with unique topological characteristics.

The formation of high-connectivity networks requires precise control of synthetic conditions, including metal-to-ligand ratios, temperature, solvent systems, and reaction time. These frameworks often incorporate multiple types of secondary building units or mixed ligand systems to achieve the geometric requirements for high-connectivity nodes.

Interpenetration Control: Three-dimensional stilbenedicarboxylate frameworks exhibit varying degrees of interpenetration, ranging from non-interpenetrating single networks to highly interpenetrated systems with up to five independent networks [1] [4]. The degree of interpenetration significantly influences porosity, stability, and functional properties of the resulting frameworks.

Non-interpenetrating three-dimensional frameworks typically exhibit the highest porosity and largest pore apertures, making them suitable for applications requiring high surface areas and guest accessibility. Interpenetrated frameworks, while possessing reduced porosity, often demonstrate enhanced stability and mechanical properties due to the mutual reinforcement of interlocked networks.

The control of interpenetration in three-dimensional frameworks requires careful consideration of linker length, secondary building unit size, and synthetic conditions. Template molecules, modulator ligands, and reaction kinetics can all influence the tendency toward interpenetration and the final framework architecture.

Functional Material Applications

Gas Adsorption/Sequestration Performance

Metal-organic frameworks based on 4,4'-stilbenedicarboxylic acid demonstrate exceptional performance in gas adsorption and sequestration applications, with particular emphasis on carbon dioxide capture, separation, and storage [16] [17] [18]. The combination of high surface areas, tunable pore sizes, and chemical functionality makes these frameworks highly attractive for addressing critical environmental and energy challenges related to greenhouse gas management.

Carbon Dioxide Adsorption Capacity: Stilbenedicarboxylate-based frameworks exhibit outstanding carbon dioxide uptake performance across various structural types and metal compositions [16] [17]. Zinc-based frameworks consistently demonstrate the highest CO₂ uptake capacities, ranging from 3.2 to 4.5 mmol/g at standard temperature and pressure conditions (298 K, 1 bar). The enhanced performance of zinc frameworks is attributed to optimal pore size distributions, high surface areas (890-1240 m²/g), and favorable electrostatic interactions between CO₂ quadrupole moments and framework charge distributions.

Cadmium and cobalt-based frameworks show moderate CO₂ uptake capacities of 2.8-3.9 mmol/g and 2.1-3.2 mmol/g respectively, correlating with their intermediate surface areas and pore characteristics. Mixed metal frameworks, incorporating multiple metal types within the same structure, achieve the highest performance with uptake capacities reaching 4.1-5.8 mmol/g due to synergistic effects between different metal nodes and optimized pore environments.

Lanthanide-stilbenedicarboxylate frameworks, while exhibiting lower CO₂ uptake (1.8-2.9 mmol/g), demonstrate exceptional stability under operating conditions and maintain consistent performance over extended cycling periods. The lower uptake is compensated by superior selectivity and regeneration characteristics, making these frameworks suitable for specialized applications requiring long-term stability.

Selectivity and Separation Performance: The gas separation capabilities of stilbenedicarboxylate frameworks are characterized by excellent CO₂/N₂ selectivity ratios, ranging from 8 to 35 depending on framework composition and structure [16] [17]. Mixed metal frameworks achieve the highest selectivity values (22-35), attributed to optimal combinations of pore size distributions and binding site strengths that favor CO₂ over N₂.

The selectivity mechanisms involve multiple factors including preferential adsorption sites, pore size exclusion effects, and thermodynamic binding affinity differences. The stilbene backbone provides aromatic surfaces that interact favorably with CO₂ through quadrupole-induced dipole interactions, while the carboxylate functionalities create polar binding sites that enhance CO₂ affinity.

Temperature-dependent selectivity studies reveal that stilbenedicarboxylate frameworks maintain high selectivity across operational temperature ranges (273-323 K), with many frameworks showing improved selectivity at elevated temperatures due to reduced N₂ competitive adsorption. This temperature stability is crucial for practical separation applications where thermal management is a key consideration.

Framework Stability and Regeneration: The thermal and chemical stability of stilbenedicarboxylate frameworks under gas adsorption conditions represents a critical performance parameter for practical applications [17] [8] [19]. Sodium-based three-dimensional frameworks demonstrate exceptional thermal stability, maintaining structural integrity up to 491°C in dehydrated forms, significantly exceeding the operational requirements for most gas separation processes.

Regeneration studies indicate that most stilbenedicarboxylate frameworks can undergo multiple adsorption-desorption cycles without significant capacity loss. Zinc and mixed metal frameworks maintain greater than 95% of their initial capacity after 100 cycles of CO₂ adsorption and thermal desorption at 373 K. The excellent regeneration characteristics result from the reversible nature of physisorption-based CO₂ binding and the structural robustness of the framework architectures.

Chemical stability assessments under humid conditions reveal that framework performance is maintained even in the presence of water vapor, with some frameworks showing enhanced CO₂ selectivity due to competitive water adsorption effects that preferentially exclude N₂ from pore spaces.

Pressure Swing and Temperature Swing Applications: Stilbenedicarboxylate frameworks demonstrate excellent performance in both pressure swing adsorption (PSA) and temperature swing adsorption (TSA) processes for CO₂ separation [17] [18]. The frameworks exhibit favorable adsorption isotherms with steep initial uptake regions that facilitate efficient capture at low partial pressures, characteristic of flue gas applications.

Working capacity calculations for PSA cycles (pressure range 1-5 bar) show that mixed metal frameworks achieve working capacities of 2.8-4.2 mmol/g, representing 70-85% of their total capacity, indicating efficient utilization of the framework porosity in cycling operations. The high working capacity fractions result from favorable isotherm shapes and minimal hysteresis effects during desorption.

TSA performance evaluations demonstrate that moderate temperature swings (298-373 K) effectively regenerate the frameworks while maintaining high CO₂ capture capacities. The relatively low regeneration temperatures reduce energy requirements compared to traditional amine-based CO₂ capture systems, improving overall process economics.

Iodine Vapor Adsorption: Beyond carbon dioxide applications, stilbenedicarboxylate frameworks show promising performance for radioactive iodine vapor capture, relevant for nuclear waste management applications [16]. The aromatic stilbene backbone provides favorable π-π interactions with iodine molecules, while the framework porosity allows for substantial iodine loading capacities.

Iodine uptake capacities ranging from 1.2 to 2.8 g/g have been demonstrated, with the highest performance achieved in frameworks with optimal pore sizes (8-12 Å) that accommodate iodine molecules while preventing excessive aggregation. The captured iodine can be effectively removed through thermal treatment or solvent extraction, enabling framework regeneration for continued use.

Luminescent Sensor Development

4,4'-Stilbenedicarboxylic acid based metal-organic frameworks have emerged as highly effective luminescent sensors, offering exceptional sensitivity, selectivity, and rapid response characteristics for detecting various analytes including explosive compounds, metal ions, environmental pollutants, and chemical vapors [14] [20] [21] [22]. The intrinsic photoluminescence properties of the stilbene backbone, combined with framework porosity and chemical functionality, create ideal platforms for fluorescence-based sensing applications.

Nitroaromatic Explosive Detection: The detection of nitroaromatic compounds represents a critical application area for stilbenedicarboxylate-based luminescent sensors, with particular emphasis on 2,4,6-trinitrophenol (TNP) detection [14]. A three-dimensional cadmium framework [Cd₂(btc)(bib)(HCOO)(H₂O)·H₂O]ₙ incorporating stilbenedicarboxylate components demonstrates remarkable sensitivity toward TNP with a quenching constant (Kₛᵥ) of 5.42 × 10⁴ M⁻¹ and a limit of detection of 1.77 ppm.

The sensing mechanism involves fluorescence quenching through photoinduced electron transfer between the electron-rich framework and electron-deficient nitroaromatic compounds. The stilbene backbone serves as an effective antenna for light absorption and energy transfer, while the framework porosity enables rapid analyte diffusion and interaction with luminescent sites. The high selectivity toward TNP over other nitroaromatic compounds results from optimal molecular size compatibility and electronic complementarity.

Response times for nitroaromatic detection are exceptionally rapid, typically less than 30 seconds for achieving steady-state fluorescence response. This fast response kinetics, combined with excellent reversibility over more than 10 detection cycles, makes stilbenedicarboxylate frameworks highly practical for real-time explosive detection applications.

Metal Ion Sensing Capabilities: Stilbenedicarboxylate frameworks demonstrate excellent sensitivity for detecting metal ions, particularly Fe³⁺ ions, through luminescence quenching mechanisms [14] [20]. The same cadmium framework system that detects nitroaromatics shows dual functionality for Fe³⁺ detection with a quenching constant of 6.05 × 10³ M⁻¹ and a limit of detection of 1.56 ppm.

The metal ion sensing mechanism involves competition for binding sites within the framework, where Fe³⁺ ions can coordinate to available binding sites and induce non-radiative decay pathways that quench the framework luminescence. The selectivity toward Fe³⁺ over other metal ions results from specific coordination preferences and the size compatibility of iron ions with framework binding sites.

The reversibility of metal ion sensing is achieved through competitive displacement with chelating agents or pH adjustment, allowing framework regeneration for continued sensing applications. More than 15 detection cycles have been demonstrated without significant loss of sensitivity or selectivity, indicating excellent sensor durability.

Water and Solvent Detection: An innovative application of stilbenedicarboxylate frameworks involves the detection of trace water in organic solvents through controlled dye release mechanisms [21]. The framework Mn-sdc-2 with stilbenedicarboxylate ligands encapsulates Rhodamine 6G dye within its pore structure (pore size 20 × 9.8 Ų). Upon framework transformation to Mn-sdc-1 (smaller pore size 7.5 × 7.5 Ų), the dye becomes tightly trapped.

The presence of trace water triggers a reversible single-crystal to single-crystal transformation that releases the trapped dye, producing a fluorescence signal proportional to water content. This mechanism achieves exceptional sensitivity with detection limits reaching 0.035% (v/v) water in ethanol, representing among the most sensitive fluorescent water probes reported.

The water sensing mechanism is highly selective due to the specific requirement for water molecules to trigger the framework transformation. Other polar solvents and alcohols do not induce the structural change, providing excellent selectivity for water detection in various organic media.

pH and Chemical Environment Sensing: Stilbenedicarboxylate frameworks exhibit pH-dependent luminescence properties that enable chemical environment monitoring applications [9] [20]. The protonation and deprotonation of carboxylate groups and auxiliary ligands alter the electronic environment around luminescent centers, producing measurable changes in emission intensity and wavelength.

pH sensing capabilities typically span the range from pH 4 to pH 10, covering most environmentally and biologically relevant conditions. The fluorescence response is reversible and reproducible, with response times typically less than 2 minutes for equilibration. More than 12 sensing cycles have been demonstrated without framework degradation or sensitivity loss.

Temperature-Responsive Luminescence: The thermal expansion and contraction of stilbenedicarboxylate frameworks produce temperature-dependent luminescence changes that enable temperature sensing applications [9]. Framework expansion at elevated temperatures alters inter-ligand distances and π-π stacking interactions, modifying the electronic environment and emission characteristics.

Temperature sensing ranges typically span 273-373 K, covering most practical operating conditions. The luminescence response is linear with temperature over substantial ranges, enabling quantitative temperature measurements. The thermal response is fully reversible, and frameworks maintain sensing capability over more than 25 heating-cooling cycles.

Modular Sensor Platform Development: Recent advances in stilbenedicarboxylate framework design have focused on creating modular sensing platforms that can be systematically tuned for specific analytes [22]. Mixed-ligand strategies incorporating stilbenedicarboxylate with complementary organic linkers enable the design of frameworks with tailored binding sites and emission characteristics.

The modular approach involves partial substitution of stilbenedicarboxylate with specialized ligands that provide specific recognition sites or altered electronic properties. This strategy enables the development of sensor arrays capable of simultaneously detecting multiple analytes or providing enhanced selectivity for challenging discrimination tasks.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

100-31-2

Wikipedia

4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid

Dates

Last modified: 08-15-2023

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